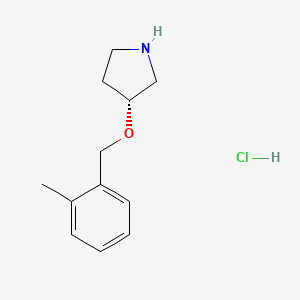

(R)-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride, also known as MBP hydrochloride, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been widely used in scientific research for its potential therapeutic effects.

Scientific Research Applications

Synthesis and Chemical Properties

- (R)-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride and its derivatives have been explored in various synthetic chemistry studies. One study discusses the synthesis of chiral 3-substituted-3-aminomethyl-pyrrolidines, starting from related pyrrolidinones. The chiral α-methylbenzyl functionality is highlighted for its role as both a nitrogen-protecting group and a chiral auxiliary in these compounds (Suto, Turner, & Kampf, 1992).

- Another study details the synthesis of the four stereoisomers of several 3‐(1‐aminoethyl)pyrrolidines, which are important intermediates in the preparation of quinolone antibacterials. This research underscores the compound's significance in the development of specific pharmaceutical agents (Schroeder et al., 1992).

Biological and Medicinal Research

- In medicinal chemistry, some derivatives of (R)-3-((2-Methylbenzyl)oxy)pyrrolidine have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Certain compounds in this category have shown promise as dual inhibitors of prostaglandin and leukotriene synthesis, with potential applications in treating inflammation (Ikuta et al., 1987).

- The compound has also been used in the synthesis of novel pyrrolidine alkaloids from the root barks of Orixa japonica. These alkaloids exhibit larvicidal and nematicidal activities, demonstrating potential for development into natural larvicides and nematicides (Liu et al., 2016).

Applications in Drug Development

- A specific derivative, (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), has been identified as a novel intravenous glutamate N-methyl-d-aspartate 2B receptor negative allosteric modulator. This compound has potential applications in the treatment of major depressive disorder, showcasing the clinical relevance of these derivatives (Bristow et al., 2017).

properties

IUPAC Name |

(3R)-3-[(2-methylphenyl)methoxy]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-10-4-2-3-5-11(10)9-14-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBVUVMWBZPSCM-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2CCNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CO[C@@H]2CCNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylthio)benzamide](/img/structure/B2412107.png)

![(4-Amino-3-{[(4-chlorophenyl)sulfonyl]methyl}phenyl)(1-pyrrolidinyl)methanone](/img/structure/B2412112.png)

![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2412119.png)

![N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide](/img/structure/B2412120.png)

![N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2412128.png)

![3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2412130.png)